molecular formula C30H37BrO6 B14237052 4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL CAS No. 497056-74-3

4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL

Cat. No.: B14237052
CAS No.: 497056-74-3
M. Wt: 573.5 g/mol
InChI Key: QMTRZFHGYUUFRZ-UHFFFAOYSA-N
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Description

4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL is a complex organic compound characterized by its unique structure, which includes a bromine atom, multiple phenyl groups, and several ether linkages.

Preparation Methods

The synthesis of 4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL can undergo various chemical reactions, including:

Scientific Research Applications

4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL involves its interaction with molecular targets through its bromine atom and phenyl groups. These interactions can lead to the modulation of biochemical pathways, affecting processes such as enzyme activity and signal transduction. The compound’s ether linkages also play a role in its reactivity and binding affinity .

Comparison with Similar Compounds

4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-OL can be compared with other similar compounds, such as:

    4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-amine: Similar structure but with an amine group instead of a hydroxyl group.

    4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-thiol: Contains a thiol group, which affects its reactivity and applications.

    4-Bromo-1,1,1-triphenyl-2,6,9,12,15-pentaoxaheptadecan-17-ester:

These comparisons highlight the uniqueness of this compound, particularly in terms of its reactivity and applications in various fields.

Properties

CAS No.

497056-74-3

Molecular Formula

C30H37BrO6

Molecular Weight

573.5 g/mol

IUPAC Name

2-[2-[2-[2-(2-bromo-3-trityloxypropoxy)ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C30H37BrO6/c31-29(24-36-23-22-35-21-20-34-19-18-33-17-16-32)25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,29,32H,16-25H2

InChI Key

QMTRZFHGYUUFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(COCCOCCOCCOCCO)Br

Origin of Product

United States

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